4-CHLOROPHENYL 4-BROMO-2-METHYLBENZENE-1-SULFONATE
Overview
Description
4-Chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chlorophenyl group, a bromomethylbenzene group, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the electrophilic aromatic substitution reaction, where a bromine cation is introduced to the benzene ring
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce sulfoxides, sulfones, or de-sulfonated products .
Scientific Research Applications
4-Chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds . The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-methylbenzene
- 4-Bromo-1-chloro-2-methylbenzene
- 1-Bromo-4-sec-butyl-2-methylbenzene
Uniqueness
4-Chlorophenyl 4-bromo-2-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate group and multiple halogen substituents. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
(4-chlorophenyl) 4-bromo-2-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO3S/c1-9-8-10(14)2-7-13(9)19(16,17)18-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJJLVZWGDXRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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